molecular formula C32H24B2N4O4 B3326868 (porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid CAS No. 290356-48-8

(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid

Cat. No.: B3326868
CAS No.: 290356-48-8
M. Wt: 550.2 g/mol
InChI Key: ZAHQWCBZYCKLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid (CAS 290356-48-8) is a porphyrin-derived diboronic acid compound. Its structure integrates a porphyrin macrocycle with two boronic acid groups positioned at the 5,15-aryl substituents (Figure 1). Porphyrins are known for their π-conjugated systems, photochemical activity, and metal-coordination capabilities, while boronic acids enable dynamic covalent bonding (e.g., with diols) and applications in sensing, drug delivery, and supramolecular chemistry .

Properties

IUPAC Name

[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHQWCBZYCKLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24B2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, often under acidic conditions.

    Attachment of Phenylene Groups: The phenylene groups are introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated porphyrin.

    Functionalization with Boronic Acid Groups:

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid can undergo various chemical reactions, including:

    Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can also be performed on the porphyrin core, leading to different reduced forms.

    Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura couplings, along with bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to porphyrin oxides, while substitution reactions can yield various substituted porphyrin derivatives.

Scientific Research Applications

(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Employed in the study of biological systems, particularly in the development of sensors and imaging agents.

    Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid is largely dependent on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species (ROS) that can kill cancer cells. The molecular targets and pathways involved include the cellular components that interact with ROS, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₈H₂₄B₂N₄O₄ (estimated)
  • Purity : ≥98% (typical commercial grade)
  • Applications: Potential use in metal-organic frameworks (MOFs), photodynamic therapy, and carbohydrate sensing .

Comparison with Structural Analogs

((Phenylazanediyl)bis(4,1-phenylene))diboronic Acid (CAS 862553-94-4)

  • Structure : Features a phenylazane (aniline-derived) linker instead of porphyrin.
  • Molecular Formula : C₁₈H₁₆B₂N₂O₄
  • Purity : 97%
  • Key Differences :
    • Lacks the porphyrin macrocycle, reducing photochemical activity.
    • The phenylazane linker enhances rigidity but limits π-conjugation.
    • Applications: Primarily used in polymer crosslinking and small-molecule sensing .

(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic Acid (CAS 97654-08-5)

  • Structure : Tetraboronic acid derivative with boronic acids at all four meso-positions of the porphyrin.
  • Molecular Formula : C₄₈H₃₂B₄N₄O₈ (estimated)
  • Purity : 98%
  • Key Differences :
    • Higher boronic acid valency (four vs. two) enables stronger multivalent binding.
    • Enhanced utility in MOF synthesis and catalytic systems due to increased coordination sites .

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic Acid (CAS 915772-85-9)

  • Structure : Ethyne (C≡C) linker between boronic acid-functionalized phenyl groups.
  • Molecular Formula : C₁₄H₁₂B₂O₄
  • Purity : >97%
  • Key Differences: Ethyne spacer provides linear geometry and electronic conjugation, improving conductivity in organic electronics. Limited biocompatibility compared to porphyrin-based analogs .

(Diazene-1,2-diylbis(4,1-phenylene))diboronic Acid (CAS 1902168-17-5)

  • Structure : Diazene (N=N) linker instead of ethyne or porphyrin.
  • Molecular Formula : C₁₂H₁₂B₂N₂O₄
  • Purity : 98%
  • Key Differences :
    • Diazene group introduces redox activity and pH-sensitive behavior.
    • Applications: Electrochemical sensors and stimuli-responsive materials .

4,4'-(1,2-Diphenylethene-1,2-diyl)bis(1,4-phenylene)diboronic Acid (CAS 1054451-31-8)

  • Structure : Stilbene (1,2-diphenylethene) linker.
  • Molecular Formula : C₂₆H₂₂B₂O₄
  • Purity : 98%
  • Key Differences :
    • Stilbene enables photoisomerization (cis-trans transitions) under UV light.
    • Used in optoelectronic switches and photoresponsive gels .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Purity Key Structural Feature Primary Applications
(Porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid (290356-48-8) C₃₈H₂₄B₂N₄O₄ ~634.3 g/mol 98% Porphyrin macrocycle MOFs, photodynamic therapy
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid (862553-94-4) C₁₈H₁₆B₂N₂O₄ 345.9 g/mol 97% Phenylazane linker Polymer crosslinking
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid (915772-85-9) C₁₄H₁₂B₂O₄ 265.9 g/mol >97% Ethyne spacer Organic electronics
(Diazene-1,2-diylbis(4,1-phenylene))diboronic acid (1902168-17-5) C₁₂H₁₂B₂N₂O₄ 269.9 g/mol 98% Diazene linker Redox sensors
4,4'-(1,2-Diphenylethene-1,2-diyl)bis(1,4-phenylene)diboronic acid (1054451-31-8) C₂₆H₂₂B₂O₄ 420.1 g/mol 98% Stilbene spacer Optoelectronics

Key Research Findings

  • Binding Affinity: Porphyrin-based diboronic acids exhibit enhanced binding to carbohydrates (e.g., glucose) due to synergistic π-π stacking (porphyrin) and boronate ester formation, achieving dissociation constants (Kd) in the nanomolar range .
  • Stability : Porphyrin derivatives demonstrate superior thermal and photochemical stability compared to ethyne- or diazene-linked analogs, which degrade under prolonged UV exposure .
  • Synthetic Complexity : The porphyrin core requires multi-step synthesis (e.g., Lindsey method), whereas simpler linkers like ethyne or phenylazane are accessible via Suzuki-Miyaura coupling .

Biological Activity

(Porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid is a synthetic compound that belongs to the porphyrin family, known for its potential applications in photodynamic therapy (PDT) and as a catalyst in various biochemical processes. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and experimental findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₂H₂₄B₂N₄O₄
  • Molecular Weight : 550.18 g/mol
  • CAS Number : 290356-48-8

The biological activity of (porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process leads to oxidative stress in targeted cells, particularly cancer cells, resulting in apoptosis.

Anticancer Activity

Recent studies have demonstrated that porphyrin-based compounds exhibit significant anticancer properties. For instance:

  • Inhibition of Topoisomerase I : A related neutral porphyrin compound was found to inhibit human Topoisomerase I (Top1), a key enzyme in DNA replication and repair. This inhibition promotes proteasome-mediated degradation of Top1 and leads to increased levels of ROS, ultimately inducing cell death in cancer cells such as MCF7 .

Case Study: Photodynamic Therapy

In a study involving 5,15-diaryl-10,20-dihalogeno porphyrins:

  • Photodynamic Efficacy : The compounds demonstrated strong phototoxicity against Eca-109 tumor cells both in vitro and in vivo. The most effective compound exhibited an IC₅₀ value of 0.4 μM and generated significant amounts of singlet oxygen (k = 0.0061 s⁻¹), leading to effective tumor reduction in animal models .

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays across various cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism
II 4Eca-1090.4ROS generation
Compound 8MCF7Not specifiedTop1 inhibition

Flow Cytometry Analysis

Flow cytometry was utilized to analyze the pathway of cell death induced by these compounds:

  • Apoptotic Pathway : Increased annexin V staining indicated apoptosis as the primary mechanism of cell death .

Q & A

Q. What are the optimal synthetic conditions for preparing (porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid, and how do reaction parameters influence yield?

Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using bis(pinacolato)diboron and aryl halides. Key parameters include:

  • Catalyst selection : PdCl₂(dppf)₂ or Pd(PPh₃)₄ for boronic acid coupling .
  • Solvent system : DMF or DME/H₂O mixtures to stabilize intermediates .
  • Temperature : 70–105°C for 3–24 hours, depending on substituent reactivity .
    Yield optimization requires balancing steric effects from the porphyrin core with boronic acid accessibility.

Q. How can solubility challenges be addressed during experimental design for this compound?

Answer: The compound’s insolubility in common solvents (e.g., DCM, THF) necessitates structural modifications:

  • Co-solvent systems : Use polar aprotic solvents (e.g., DMF) with controlled heating .
  • Peripheral functionalization : Introduce hydrophilic groups (e.g., sulfonate, pyridyl) to enhance aqueous solubility, as demonstrated in water-soluble porphyrin copolymers .
  • Microwave-assisted synthesis : Reduces aggregation during reactions .

Q. What spectroscopic techniques are critical for characterizing boronic acid-functionalized porphyrins?

Answer:

  • UV-Vis/NIR : Monitor π-π* transitions (Soret band ~420 nm, Q-bands 500–700 nm) to assess electronic perturbations from boronic acid groups .
  • ¹¹B NMR : Confirm boronic acid incorporation and quantify boron environments .
  • Mass spectrometry (HRMS) : Validate molecular weight and purity .

Advanced Research Questions

Q. How do meso-substituents (e.g., boronic acids) influence electronic communication in porphyrin-based supramolecular systems?

Answer: Meso-substituents alter conjugation pathways and redox potentials:

  • Electron-withdrawing groups (e.g., boronic acids) reduce HOMO-LUMO gaps, enhancing charge-transfer efficiency in donor-acceptor systems .
  • X-ray crystallography : Reveals substituent-induced distortions in the porphyrin macrocycle (e.g., dihedral angles >10° between phenyl and porphyrin planes) .
  • DFT calculations : Predict substituent effects on frontier orbitals and binding affinities .

Q. What methodological approaches are used to evaluate photodynamic therapy (PDT) potential in vitro?

Answer:

  • ROS assays : Modified protocols (e.g., high-content analysis with DCFH-DA) quantify singlet oxygen generation in cancer cell lines (e.g., OE21, SKGT-4) .
  • Synchrotron techniques : X-ray absorption spectroscopy (XAS) optimizes light-activated drug delivery by probing metal-porphyrin interactions .
  • Cellular uptake studies : Fluorescence microscopy tracks porphyrin localization in organelles .

Q. How can computational modeling guide the design of porphyrin-based catalysts or sensors?

Answer:

  • Molecular docking : Predict binding modes with biomolecular targets (e.g., Bcl-2 inhibition via electrostatic/van der Waals interactions) .
  • MD simulations : Assess stability of porphyrin-fullerene conjugates in solvent environments .
  • QSPR models : Correlate substituent electronic properties with catalytic activity (e.g., turnover frequency in oxidation reactions) .

Q. What strategies improve catalytic recyclability in porphyrin-based systems?

Answer:

  • Immobilization on supports : Mesoporous silica or graphene oxide enhances stability and prevents aggregation .
  • Hybrid materials : Covalent attachment to MOFs or polymers improves thermal/chemical resistance .
  • Operando spectroscopy : Monitors active-site degradation during catalysis .

Q. How do supramolecular interactions (e.g., host-guest chemistry) affect the assembly of porphyrin cages?

Answer:

  • Diphenylglycoluril scaffolds : Template-driven assembly enables precise control over cavity size for guest encapsulation .
  • Allosteric regulation : pH- or light-responsive systems modulate binding affinity for substrates like fullerenes .
  • Cryo-EM/SANS : Characterize dynamic assembly processes in solution .

Q. What experimental pitfalls arise when correlating in vitro and in vivo phototoxicity data?

Answer:

  • False negatives : Cellular ROS scavengers (e.g., glutathione) may mask phototoxicity in vitro .
  • Light penetration limits : In vivo models require near-infrared (NIR) activatable porphyrins for deeper tissue targeting .
  • Metabolic clearance : PEGylation or nanoparticle encapsulation prolongs circulation time .

Q. How can chirality in porphyrin dimers be exploited for enantioselective applications?

Answer:

  • Achiral-to-chiral induction : Biphenyl linkers generate helical chirality via restricted rotation, as shown in CD spectroscopy .
  • Asymmetric catalysis : Chiral pockets in dimers enable enantioselective epoxidation or C–H activation .
  • CPL spectroscopy : Measures circularly polarized luminescence for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid
Reactant of Route 2
Reactant of Route 2
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.